molecular formula C₅H₇D₅O₃ B1156272 1,3-Dimethoxy-2-propanol-d5

1,3-Dimethoxy-2-propanol-d5

Cat. No.: B1156272
M. Wt: 125.18
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethoxy-2-propanol-d5 (C₅H₇D₅O₃; molecular weight 125.18) is a deuterated analog of 1,3-dimethoxy-2-propanol, where five hydrogen atoms are replaced with deuterium. This isotopic labeling enhances its utility in mechanistic studies, particularly in nuclear magnetic resonance (NMR) spectroscopy and metabolic tracing . Key applications include:

  • Pharmaceutical Synthesis: Used to prepare heteroarylcarbamoyl benzene derivatives, which act as glucokinase activators for diabetes research .
  • Biochemical Research: Classified as a highly purified biochemical, available in small quantities (2.5–5 mg) for precision studies .

Properties

Molecular Formula

C₅H₇D₅O₃

Molecular Weight

125.18

Synonyms

1,3-Dimethoxy-2-hydroxypropane-d5;  1,3-Dimethoxypropane-2-ol-d5;  Glycerol 1,3-dimethyl ether-d5;  NSC 263483-d5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes critical distinctions between 1,3-Dimethoxy-2-propanol-d5 and analogous compounds:

Compound Name Molecular Formula Molecular Weight Key Structural Features Primary Applications Source
This compound C₅H₇D₅O₃ 125.18 Deuterated diether with two methoxy groups Fuel additives, glucokinase activators
D(+)-2-Amino-3-phenyl-1-propanol C₉H₁₃NO 151.20 Amino alcohol with phenyl substituent Unspecified (cataloged reagent)
Depropylamino Chloro Propafenone-d5 C₁₈H₁₄D₅ClO₃ 323.83 Deuterated chloro-phenyl ketone impurity Pharmaceutical impurity standard
(±)-1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol C₁₄H₂₃NO₃ 253.34 Ethylamino and phenoxy ether linkages Pharmacopeial reference standard
1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol C₁₀H₁₂O₃ 180.20 Benzodioxole ring with secondary alcohol Unspecified (structural studies)

Key Comparative Insights

Deuterated vs. Non-Deuterated Analogs
  • This compound and Depropylamino Chloro Propafenone-d5 both incorporate deuterium, but their applications diverge. The former is used in fuel and enzyme research, while the latter serves as a labeled impurity in pharmaceutical quality control .
  • The deuterium in this compound reduces metabolic degradation in tracer studies, unlike non-deuterated analogs like D(+)-2-Amino-3-phenyl-1-propanol, which lacks isotopic stability .
Functional Group Variations
  • Ether vs. Amino Alcohols: this compound’s diether structure contrasts with amino alcohols (e.g., D(+)-2-Amino-3-phenyl-1-propanol), which feature hydroxyl and amino groups. This difference impacts solubility and reactivity in synthetic pathways .
  • Aromatic vs. Aliphatic Moieties: Compounds like 1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol contain aromatic benzodioxole rings, whereas this compound is purely aliphatic, affecting their electronic properties and biological interactions .
Molecular Weight and Complexity
  • Depropylamino Chloro Propafenone-d5 (MW 323.83) is significantly heavier and more structurally complex due to its chloro-phenyl ketone group, limiting its use in volatile applications compared to the simpler this compound .
  • The lower molecular weight of this compound (125.18) enhances its suitability as a fuel additive, where smaller molecules are preferred for blending efficiency .

Industrial and Pharmaceutical Relevance

  • Drug Development: Unlike Depropylamino Chloro Propafenone-d5 (a Propafenone impurity), this compound is a synthetic intermediate for glucokinase activators, highlighting its role in diabetes therapeutics .

Analytical Utility

  • Deuterated compounds like this compound provide distinct NMR signals for reaction monitoring, whereas non-deuterated standards (e.g., (±)-1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol) are used for chromatographic calibration .

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